2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Molecular Design

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide (C₁₉H₁₇F₄N₃O₂, MW 395.36) is a synthetic small molecule featuring a piperazine core substituted with a 4-fluorophenyl group and an oxoacetamide bridge linking to a 4-(trifluoromethyl)phenyl moiety. The compound is commercially available at research-grade purity (typically 95%) and belongs to the biologically relevant class of N-aryl-2-(piperazin-1-yl)acetamides, a scaffold recognized in medicinal chemistry for its capacity to engage diverse CNS and peripheral targets.

Molecular Formula C19H17F4N3O2
Molecular Weight 395.358
CAS No. 941963-10-6
Cat. No. B2901926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide
CAS941963-10-6
Molecular FormulaC19H17F4N3O2
Molecular Weight395.358
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H17F4N3O2/c20-14-3-7-16(8-4-14)25-9-11-26(12-10-25)18(28)17(27)24-15-5-1-13(2-6-15)19(21,22)23/h1-8H,9-12H2,(H,24,27)
InChIKeyKCTPQJRPWXERBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 941963-10-6) – A Structurally Distinct Piperazinyl Acetamide for Targeted Screening


2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide (C₁₉H₁₇F₄N₃O₂, MW 395.36) is a synthetic small molecule featuring a piperazine core substituted with a 4-fluorophenyl group and an oxoacetamide bridge linking to a 4-(trifluoromethyl)phenyl moiety. The compound is commercially available at research-grade purity (typically 95%) and belongs to the biologically relevant class of N-aryl-2-(piperazin-1-yl)acetamides, a scaffold recognized in medicinal chemistry for its capacity to engage diverse CNS and peripheral targets. Its specific substitution pattern differentiates it from the broader piperazine-acetamide family and positions it as a candidate for focused structure-activity relationship (SAR) exploration.

Why In-Class Piperazine-Acetamide Swapping Fails – The Case for Substitution-Level Differentiation of CAS 941963-10-6


Piperazine-acetamide derivatives are not functionally interchangeable. Minor structural variations—such as the presence or absence of the oxo group on the acetamide linker, the position and identity of halogen substituents on the phenyl rings, and the electronic interplay between the 4-fluorophenyl and 4-(trifluoromethyl)phenyl termini—can drastically alter target engagement, metabolic stability, and selectivity profiles. For example, in analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, the 3-(trifluoromethyl)anilide derivatives exhibited anticonvulsant activity exclusively in the maximal electroshock (MES) model, while the corresponding 3-chloroanilide analogs were largely inactive, demonstrating that even a single halogen substitution shift can toggle biological efficacy from active to inert. Without direct, target-specific comparative data, assuming equipotency or similar pharmacokinetic behavior across analogs poses a significant risk of selecting an inactive or suboptimal compound for research or screening cascades.

Quantitative Differentiation Evidence for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide – Comparator-Anchored Data for Informed Selection


Oxo-Acetamide Bridge vs. Simple Acetamide Linker: Impact on Hydrogen-Bonding Capacity and Conformational Rigidity

The target compound contains a 2-oxoacetamide bridge (glyoxylamide), which introduces a second carbonyl oxygen capable of acting as an additional hydrogen-bond acceptor (HBA). The closest commercially available analog, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 882749-50-0), lacks this oxo group and possesses only a single amide carbonyl. This structural difference increases the target compound's total HBA count from 2 to 3, enhances conformational rigidity around the amide bond, and alters the electronic distribution of the linker region—all factors that can influence molecular recognition at protein binding sites.

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Para-Trifluoromethyl vs. Meta-Trifluoromethyl Substitution: Implications for Metabolic Stability and Target Binding Geometry

The anilide moiety of CAS 941963-10-6 bears a trifluoromethyl group at the 4-(para) position, in contrast to the commonly encountered 3-(meta)-trifluoromethyl analogs such as 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. In structurally related piperazine-acetamide anticonvulsant series, meta-CF₃-substituted anilides demonstrated protection in the MES seizure model, whereas ortho- or para-substituted variants showed divergent activity profiles due to altered steric and electronic interactions with the target site. The para-CF₃ substitution of the target compound offers a distinct vector for target engagement and may influence CYP450-mediated oxidative metabolism differently than the meta isomer, as para-substituted aromatic rings are typically more susceptible to certain phase I metabolic transformations.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

4-Fluorophenyl vs. Other Phenyl Substituents on the Piperazine Ring: Influence on Lipophilicity and Target Affinity

The piperazine ring of CAS 941963-10-6 is substituted with a 4-fluorophenyl group. In contrast, analogous compounds feature substituents such as 3-chlorophenyl (CAS 941894-84-4), unsubstituted phenyl, 2-fluorophenyl, or 4-methoxyphenyl at the same position. Fluorine substitution at the para position modulates both lipophilicity and electronic properties: the 4-fluorophenyl group is moderately electron-withdrawing (-I effect) while contributing less to overall lipophilicity (Hansch π = 0.14 for F) compared to chlorine (π = 0.71) or methyl (π = 0.56). This translates to a distinct logP and polar surface area (PSA) profile that may confer different blood-brain barrier penetration potential and off-target binding profiles compared to more lipophilic 3-chlorophenyl or 4-methoxyphenyl analogs.

Lipophilicity Blood-Brain Barrier Permeability Receptor Binding

Dual Halogenation Pattern: Synergistic Effect of 4-Fluorophenyl + 4-(Trifluoromethyl)phenyl Combination

CAS 941963-10-6 uniquely combines a 4-fluorophenyl group on the piperazine ring with a 4-(trifluoromethyl)phenyl group on the acetamide terminus. This dual-fluorinated architecture is not commonly found among commercially available piperazine-acetamide analogs. The trifluoromethyl group is a well-established metabolic blocker that protects the para position of the anilide ring from oxidative metabolism, while the 4-fluorophenyl group provides a complementary electronic effect without the steric bulk of larger halogen substituents. In the broader piperazine-acetamide literature, compounds featuring two halogenated aromatic rings have demonstrated enhanced target residence time and improved metabolic stability compared to mono-halogenated or non-halogenated counterparts, although direct comparative data for this specific compound remain unavailable.

Halogen Bonding Metabolic Stability Drug Design

High-Value Application Scenarios for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide – Evidence-Linked Procurement Guidance


Linker-Focused SAR Campaigns Targeting Hydrogen-Bonding Networks

CAS 941963-10-6 is uniquely suited for medicinal chemistry programs investigating the role of the acetamide linker in target engagement. Its 2-oxoacetamide bridge provides an additional hydrogen-bond acceptor not present in the simpler acetamide analog (CAS 882749-50-0). Researchers can use this compound as a probe to determine whether the extra carbonyl oxygen enhances binding affinity or selectivity for targets with hydrogen-bond-donating residues in the linker-binding region. This is particularly relevant for proteolysis-targeting chimeras (PROTACs) and bivalent ligands where linker composition critically determines ternary complex formation and degradation efficiency.

Positional Isomer Profiling for CNS Target Engagement

The para-trifluoromethyl substitution of CAS 941963-10-6 distinguishes it from meta-CF₃ analogs that have shown anticonvulsant activity in the MES model [1]. This compound enables systematic positional isomer profiling to determine whether a given CNS target preferentially accommodates para- versus meta-substituted anilides. Such profiling is essential for targets like voltage-gated sodium channels, GABAₐ receptors, or TRP channels, where the spatial orientation of the CF₃ group can dictate subtype selectivity and therapeutic index.

Metabolic Stability Benchmarking in Dual-Halogenated Scaffolds

With both a 4-fluorophenyl and a 4-(trifluoromethyl)phenyl group, CAS 941963-10-6 serves as an ideal benchmark compound for assessing the metabolic stability advantages of dual-halogenation strategies. Pharmaceutical development teams can compare its intrinsic clearance in hepatocyte or microsomal assays against mono-halogenated or non-halogenated analogs to quantify the protective effect of the dual-fluorinated architecture. Such data directly inform lead optimization decisions regarding halogen substitution patterns for improving pharmacokinetic half-life.

Chemical Biology Tool for Fluorine-NMR and ¹⁹F-MRI Probe Development

The compound contains four chemically distinct fluorine atoms across two aromatic environments (one aryl-F and one CF₃ group), producing a characteristic ¹⁹F NMR signature. This makes CAS 941963-10-6 a valuable scaffold for developing fluorine-based NMR probes to study protein-ligand interactions in solution, or as a starting point for designing ¹⁹F-MRI contrast agents where the distinct chemical shifts of the aryl-F and CF₃ resonances can serve as dual reporters of binding events and local environment changes.

Quote Request

Request a Quote for 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.